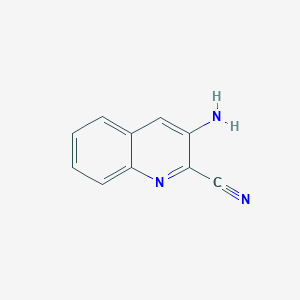

3-Aminoquinoline-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-aminoquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,12H2 |

InChI Key |

UDJNDUNIIGLUJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for Aminoquinoline Carbonitriles

Classical and Established Synthetic Routes

Traditional methods for quinoline (B57606) synthesis have been adapted and refined over the years to produce a variety of substituted quinolines, including aminoquinoline carbonitriles. These routes often involve cyclization reactions under specific conditions.

Pinner Reaction Approaches

The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgnumberanalytics.com This reaction is typically catalyzed by acids like hydrochloric acid. numberanalytics.com The mechanism starts with the protonation of the nitrile, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. numberanalytics.com While direct application to the synthesis of 3-aminoquinoline-2-carbonitrile is not extensively documented, the Pinner reaction's utility in converting nitriles to other functional groups like esters and amidines makes it a relevant transformation in quinoline chemistry. wikipedia.org Lewis acids such as trimethylsilyl (B98337) triflate can also promote a Pinner-type reaction between carbonitriles and alcohols to yield carboxylic esters. nih.gov

Gould-Jacobs Reaction Applications

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring. wikipedia.orgjasco.ro This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org While the classical Gould-Jacobs reaction leads to 4-hydroxyquinolines, modifications and subsequent functional group manipulations can potentially lead to aminoquinoline carbonitriles. For instance, the introduction of an amino group and conversion of a carboxylate to a nitrile are feasible synthetic steps. The reaction has been utilized in the synthesis of various substituted quinolines, including those with substituents amenable to further transformations. researchgate.net Microwave-assisted Gould-Jacobs reactions have been shown to significantly improve yields and reduce reaction times. jasco.ro

Friedländer Reaction Variations for 2-Aminoquinoline-3-carboxamides and Related Structures

The Friedländer synthesis is a versatile and straightforward method for constructing quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group. wikipedia.orgnih.gov This reaction can be catalyzed by acids or bases. nih.govorganic-chemistry.org Variations of the Friedländer reaction have been successfully employed to synthesize 2-aminoquinoline (B145021) derivatives. For example, the condensation of 2-aminoquinoline-3-carbaldehyde (B13676711) with active methylene (B1212753) compounds in a basic medium leads to the formation of benzo[b] jasco.ronih.govnaphthyridines, which are structurally related to substituted quinolines. researchgate.net A modification of the Friedländer synthesis using 2-tosylaminobenzaldehyde has been developed for the synthesis of 2-aminoquinoline-3-carboxylic acid and its derivatives. researchgate.net This highlights the adaptability of the Friedländer approach for accessing quinolines with amino and carbonyl functionalities at the 2 and 3 positions.

| Catalyst/Reagent | Starting Materials | Product | Yield | Reference |

| p-Toluene sulphonic acid | 2-aminobenzaldehydes, ketones | Poly-substituted quinolines | High | organic-chemistry.org |

| Iodine | 2-aminobenzaldehydes, ketones | Quinolines | High | organic-chemistry.org |

| Neodymium(III) Nitrate Hexahydrate | 2-aminobenzaldehydes, ketones | Functionalized quinolines | High | wikipedia.org |

| Piperidine | 2-aminoquinoline-3-carbaldehyde, active methylenes | Benzo[b] jasco.ronih.govnaphthyridines | Good | researchgate.net |

Knöevenagel Condensation and Subsequent Cyclization Strategies

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base catalyst. wikipedia.org This reaction can be a key step in a cascade process to form quinoline rings. nih.gov For instance, a domino sequence involving a Knoevenagel condensation followed by an intramolecular aza-Wittig reaction of ortho-azidobenzaldehydes with active methylene compounds can produce substituted quinolines. nih.gov This strategy has been used to synthesize 3-sulfonyl-substituted quinolines in good to excellent yields. nih.gov The Knoevenagel condensation of quinoline carbaldehydes with malononitrile (B47326) derivatives has also been used to produce various heteroarylidene malononitrile derivatives. nih.gov

| Reactants | Catalyst | Product | Key Feature | Reference |

| o-Azidobenzaldehydes, β-ketosulfonamides/sulfones | Base | 3-Sulfonyl-substituted quinolines | Domino Knoevenagel/aza-Wittig reaction | nih.gov |

| Quinoline carbaldehydes, Malononitrile derivatives | Not specified | Heteroarylidene malononitrile derivatives | Synthesis of tyrphostins | nih.gov |

| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine | Enone | Formation of a charge transfer complex | wikipedia.org |

Vilsmeier-Haack Reaction in Quinoline Carbonitrile Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heterocyclic compounds using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netchemijournal.com This reaction can also be used for cyclization and ring annulation to construct quinoline systems. For example, the Vilsmeier-Haack cyclization of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines. The formyl group can then be transformed into a cyano group, providing a route to quinoline carbonitriles. The reaction conditions can be controlled to achieve regioselective synthesis, and the presence of electron-donating groups on the N-arylacetamide generally facilitates the cyclization. This method offers a versatile pathway to functionalized quinolines that can serve as precursors to 3-aminoquinoline-2-carbonitriles.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of quinoline-3-carbonitrile derivatives. A one-pot multicomponent reaction of an appropriate aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one, and ammonium (B1175870) acetate (B1210297) has been reported to yield quinoline-3-carbonitrile derivatives. nih.gov Another green and efficient one-pot, three-component reaction involving anilines, aldehydes, and malononitrile, catalyzed by L-proline in water, provides a regioselective synthesis of 2-amino-4-arylquinoline-3-carbonitriles in high yields. rsc.org These MCRs represent a powerful and environmentally friendly approach to access the 3-aminoquinoline-2-carbonitrile scaffold and its derivatives.

| Catalyst | Reactants | Product | Solvent | Key Feature | Reference |

| None specified | Aldehyde, Ethyl cyanoacetate, 6-Methoxy-1,2,3,4-tetrahydronaphthalin-1-one, Ammonium acetate | Quinoline-3-carbonitrile derivatives | Not specified | One-pot synthesis | nih.gov |

| L-proline | Anilines, Aldehydes, Malononitrile | 2-Amino-4-arylquinoline-3-carbonitriles | Water | Green, regioselective synthesis | rsc.org |

Three-Component Cyclocondensation Reactions with Aldehydes, Amines, and Malononitrile

A prominent method for synthesizing the quinoline core involves the three-component reaction of anilines, aldehydes, and malononitrile. rsc.org This approach has been effectively catalyzed by L-proline in an aqueous medium, providing a green and efficient route to 2-amino-4-arylquinoline-3-carbonitrile derivatives. rsc.org The reaction proceeds with high yields and is compatible with a range of functionalities on both the aldehyde and amine components. rsc.org Another approach utilizes a porphyrin cored amine-functionalized dendritic polymer as a homogeneous organocatalyst for the reaction between an aromatic aldehyde, an aromatic amine, and malononitrile, yielding quinoline derivatives in high yields (87-93%) within an hour. researchgate.net

Table 1: Examples of Three-Component Synthesis of Aminoquinoline Carbonitriles

| Catalyst | Reactants | Product | Yield (%) | Reference |

| L-proline | Anilines, Aldehydes, Malononitrile | 2-Amino-4-arylquinoline-3-carbonitriles | High | rsc.org |

| Porphyrin Dendritic Polymer | Aromatic Aldehyde, Aromatic Amine, Malononitrile | 2-Amino-4-arylquinoline-3-carbonitrile | 87-93% | researchgate.net |

One-Pot Synthesis Protocols

One-pot syntheses are highly valued for their operational simplicity and efficiency. For instance, 2-aminoquinoline-based alkaloids can be prepared in a single flask from acetonitrile. This process involves the conversion of 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles using α-diaminoboryl carbanions, followed by a reductive cyclization to form the 2-aminoquinoline derivatives. sigmaaldrich.comrsc.org Similarly, new quinoline-3-carbonitrile derivatives have been synthesized via a one-pot multicomponent reaction involving an appropriate aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, and ammonium acetate. nih.gov Another protocol describes the synthesis of quinoline-2-carboxylates, related structures, from β-nitroacrylates and 2-aminobenzaldehydes using a solid base in a one-pot procedure. nih.gov

Regioselectivity in Multicomponent Syntheses

Regioselectivity is a critical aspect of multicomponent reactions for quinoline synthesis, ensuring the desired isomer is formed. In the L-proline-promoted three-component reaction of anilines, aldehydes, and malononitrile, good regioselectivity for 2-amino-4-arylquinoline-3-carbonitriles is observed. rsc.org Computational studies have been employed to understand and predict this selectivity. rsc.org The challenge of controlling regioselectivity is a general theme in the synthesis of unsymmetrically substituted heterocyclic compounds, where the reaction pathway determines the final arrangement of substituents on the quinoline core.

Transition Metal-Catalyzed and Modern Approaches

Modern synthetic chemistry has increasingly turned to transition metal catalysts to forge complex molecular architectures under mild conditions, and the synthesis of aminoquinolines is no exception.

Gold(I)-Catalyzed Rearrangement Reactions for Aminoquinolines

Gold(I) catalysts have enabled novel pathways to aminoquinolines. A notable example is an unprecedented rearrangement reaction between 2-aminobenzaldehydes and propargyl amines, catalyzed by Gold(I), which provides direct, one-step access to 3-aminoquinolines from readily available starting materials. nih.gov The mechanism of this unique rearrangement has been investigated through specifically designed experiments and supported by DFT calculations. nih.gov While Gold(III) has also been used to catalyze three-component reactions to form other quinoline derivatives, the Gold(I)-catalyzed rearrangement offers a distinct route to the 3-amino substituted scaffold. nih.gov

Rhodium-Catalyzed Transformations for 3-Aminoquinolines

Rhodium catalysts have proven to be highly effective for constructing 3-aminoquinoline (B160951) derivatives. An efficient method involves the rhodium-catalyzed [4 + 2]-annulation of o-acylanilines with N-sulfonyl-1,2,3-triazoles. nih.gov This transformation proceeds through the generation of a rhodium azavinyl carbenoid, which inserts into the N–H bond of the o-acylaniline, followed by cyclization and aromatization to yield a variety of 3-aminoquinoline derivatives in good yields. nih.gov This method demonstrates good functional group tolerance. nih.gov Other rhodium-catalyzed reactions, such as those involving the C-H activation of quinolines or the cyclization of nitrogen-tethered allenols, further showcase the versatility of rhodium in synthesizing substituted quinoline and related heterocyclic systems. nih.govrsc.org

Table 2: Rhodium-Catalyzed Synthesis of 3-Aminoquinolines

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

| [4 + 2]-Annulation | o-Acylanilines, N-Sulfonyl-1,2,3-triazoles | Rh₂(Oct)₄ | Good functional group tolerance, good yields | nih.gov |

Oxidative Cyclization Reactions utilizing Organoboron Reagents

A modular approach for synthesizing polysubstituted quinolin-3-amines involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. This protocol uses a mild one-electron oxidant, such as Mn(III) acetate, to promote a radical process. nih.gov The method is noted for its practicality, mild conditions, high efficiency, and broad compatibility with various functional groups, providing straightforward access to functionalized quinoline derivatives. nih.gov Organoboron reagents are widely used in synthetic chemistry due to their stability and diverse reactivity when activated by appropriate reagents or catalysts.

C-H Activation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in organic synthesis, minimizing the need for pre-functionalized starting materials. rsc.org

Cobalt-Catalyzed, Aminoquinoline-Directed C-H Activation:

The use of inexpensive and abundant first-row transition metals like cobalt for C-H activation has gained considerable traction. rsc.orgresearchgate.net The 8-aminoquinoline (B160924) moiety has proven to be a robust bidentate directing group in these transformations, facilitating the selective functionalization of C-H bonds. rsc.orgresearchgate.netnih.gov This strategy has been successfully employed for the alkenylation of sp² C-H bonds using alkynes. The reaction typically utilizes a Co(OAc)₂ catalyst, a Mn(OAc)₂ co-catalyst, and air as the terminal oxidant, demonstrating excellent functional group tolerance with both internal and terminal alkynes. nih.gov

Similarly, cobalt-catalyzed ortho-functionalization of sp² C–H bonds with alkenes has been achieved at room temperature in trifluoroethanol, using oxygen from the air as the oxidant and Mn(OAc)₃ as a co-catalyst. acs.org This method is compatible with a range of benzoic, heteroaromatic, and acrylic acid aminoquinoline amides and various alkenes. acs.org Recent developments have also shown that cobalt catalysis can facilitate remote C-H functionalization of 8-aminoquinoline compounds through a Single Electron Transfer (SET) mechanism under mild conditions, using Co(NO₃)₂·6H₂O as the catalyst. shu.ac.uk

A notable application of this is the cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, directed by an 8-aminoquinoline group, to produce γ-carbolinones with high regioselectivity and yields. acs.org

Palladium-Catalyzed Annulation Reactions for Functionalized Aminoquinolines

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile methods for constructing complex molecular architectures. nih.gov

Palladium-catalyzed annulation reactions provide a direct route to functionalized quinolines. These reactions often proceed through sequential C-H activation steps. For instance, the synthesis of azapolycycles has been achieved via a cross-dehydrogenative coupling that uses an 8-aminoquinoline directing group to form a carbon-carbon bond between a benzylic position and the quinoline moiety. acs.org

Another strategy involves the palladium-catalyzed annulation of N-methoxybenzamides with 2,3-allenoic acid esters to yield 3,4-substituted hydroisoquinolones. mdpi.com This process is highly regioselective and proceeds under relatively mild conditions. mdpi.com The mechanism is thought to involve the formation of a five-membered cyclopalladation intermediate. mdpi.com Furthermore, palladium-catalyzed intramolecular amidation of biaryl amines offers a concise route to 2,2′-diaminobiaryls, which are precursors to various N-containing heterocycles. rsc.org The synthesis of indolines has also been developed through a palladium(II)/Brønsted acid co-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.org

| Catalyst System | Reactants | Product | Key Features |

| Pd(OAc)₂/DPEphos/K₃PO₄ | Amine, 4-haloquinoline | 4-aminoquinoline (B48711) | Mild alternative to SNAr methodology. nih.gov |

| Pd(CH₃CN)₂Cl₂/Ag₂CO₃/DIPEA | N-methoxybenzamide, 2,3-allenoic acid ester | 3,4-dihydroisoquinolin-1(2H)-one | High regioselectivity, good yields. mdpi.com |

| Pd(II) catalyst | Biaryl amines, O-benzoylhydroxylamines | 2,2′-diaminobiaryls | Good functional group tolerance. rsc.org |

| Pd(II)/Brønsted acid | (2-aminophenyl)methanol, sulfoxonium ylide | Indoline | Direct use of OH as a leaving group. rsc.org |

Sustainable Synthesis Approaches

The development of environmentally friendly synthetic methods is a critical goal in modern chemistry. This section highlights sustainable approaches for the synthesis of aminoquinoline carbonitriles.

Catalysis with Environmentally Benign Reagents

The use of non-toxic and readily available reagents is a key aspect of green chemistry. Ammonium chloride (NH₄Cl), an inexpensive and effective catalyst, has been utilized for the one-pot synthesis of 2,4,5-trisubstituted imidazoles and β-amino esters. orientjchem.orgresearchgate.net In the context of quinoline synthesis, ammonium chloride (10 mol%) has been shown to be an effective catalyst for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles from aromatic amines, aromatic aldehydes, and malononitrile in ethanol (B145695) at 80°C. researchgate.net This method offers high efficiency and circumvents limitations of previous methods, such as the need for costly catalysts and long reaction times. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciforum.net This technology has been successfully applied to the synthesis of various heterocyclic compounds. nih.govnih.gov

For instance, the Thorpe-Ziegler cyclization of N-unprotected 2-(cyanomethylamino)benzonitriles to form 3-aminoindole-2-carbonitriles can be efficiently carried out using microwave heating in the presence of K₂CO₃ in ethanol. ucy.ac.cy Microwave irradiation has also been employed in the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide, significantly reducing the reaction time from hours to minutes. researchgate.net Furthermore, a greener, one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been developed using microwave irradiation in neat water with L-proline as a catalyst. sciforum.net

| Reaction | Reagents | Catalyst/Conditions | Product |

| Thorpe-Ziegler Cyclization | 2-(cyanomethylamino)benzonitriles | K₂CO₃, EtOH, Microwave | 3-aminoindole-2-carbonitriles ucy.ac.cy |

| Quinazolinone Synthesis | 2-benzamidobenzoyl chloride, hydrazine/thiourea | K₂CO₃, DMF, Microwave | 3-amino-2-phenylquinazolin-4(3H)-one / 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide researchgate.net |

| Quinoline Synthesis | Aldehyde, amine, malononitrile | L-proline, Water, Microwave | 2-amino-4-arylquinoline-3-carbonitrile sciforum.net |

| Thiophene (B33073) Synthesis | Various | Microwave irradiation | 2-aminothiophene-3-carboxylic acid derivatives researchgate.net |

Mechanochemical Synthetic Routes

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., ball milling), offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. This technique has been applied to the synthesis of various condensed heterocyclic compounds. For example, new thienopyrazole derivatives have been prepared using environmentally benign techniques such as ball-milling, alongside microwave and ultrasonic irradiation.

Solvent-Free and Aqueous Reaction Conditions

The use of water as a solvent or conducting reactions in the absence of a solvent are central tenets of green chemistry.

A sustainable and efficient one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been developed using ammonium chloride as a catalyst in ethanol, which is a relatively benign solvent. researchgate.net While the reaction works well in water, ethanol was chosen to simplify purification. researchgate.net Another green procedure for the regioselective synthesis of 2-amino-4-arylquinoline-3-carbonitriles involves a three-component reaction of an aldehyde, an amine, and malononitrile using L-proline as an eco-friendly catalyst in water under microwave irradiation. sciforum.net Additionally, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved under solvent-free conditions using ammonium chloride as a catalyst. orientjchem.org

Reactivity and Derivatization of Aminoquinoline Carbonitriles

Core Reactivity Modalities

The inherent chemical functionalities of 3-aminoquinoline-2-carbonitrile dictate its primary modes of reaction, which include cyclization, substitution, oxidation, and reduction.

Cyclization Reactions Leading to Fused Heterocyclic Systems

A significant aspect of the reactivity of 3-aminoquinoline-2-carbonitrile and its analogs is their utility in constructing fused polycyclic aromatic systems, which are of considerable interest in medicinal chemistry. researchgate.netnih.gov

Pyrimido[4,5-b]quinolines: The reaction of 2-aminoquinoline-3-carbonitriles is a key strategy for synthesizing pyrimido[4,5-b]quinolines. researchgate.net This can be achieved through several synthetic routes. One efficient method involves the t-BuOK-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride, which proceeds rapidly and in good yield to form 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net This methodology is also applicable to other 1,3-binucleophiles. researchgate.net

Another approach is a copper-catalyzed cascade reaction. For instance, treating 2-chloroquinoline-3-carbonitriles with benzylamines and sodium hydroxide (B78521) in an aerobic atmosphere leads to the formation of pyrimido[4,5-b]quinoline-4-ones. researchgate.net The proposed mechanism for this transformation involves an initial Ullmann-coupling, followed by the conversion of the nitrile group into an amide. The subsequent nucleophilic attack of the amide nitrogen onto the iminium carbon, followed by air oxidation, yields the final fused heterocyclic product. researchgate.net These synthetic strategies highlight the role of the amino and nitrile groups in facilitating intramolecular or intermolecular cyclizations to build complex molecular architectures. researchgate.netresearchgate.net

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives

| Starting Material | Reagents | Product | Reference(s) |

| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride, t-BuOK | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones | researchgate.net |

| 2-Chloroquinoline-3-carbonitriles | Benzylamines, NaOH, Cu catalyst, Air | Pyrimido[4,5-b]quinoline-4-ones | researchgate.net |

| 2-Aminoquinoline-3-carbonitriles | Various (e.g., amidine, urea) | Pyrimido[4,5-b]quinolines | researchgate.net |

Spiro-oxazino-quinoline Derivatives: While the direct cyclization of 3-aminoquinoline-2-carbonitrile to form spiro-oxazino-quinoline derivatives is not extensively detailed, related quinoline (B57606) structures serve as precursors for such systems. For example, the reduction of 3-aminoquinoline-2,4-diones with sodium borohydride (B1222165) yields cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, which can be converted to spiro-oxazolones. researchgate.net

Nucleophilic Substitution Reactions at the Amino Group

The amino group at the C-3 position of the quinoline ring is a nucleophilic center. masterorganicchemistry.comlibretexts.org In principle, it can undergo reactions with various electrophiles, leading to N-substituted derivatives. This type of reaction, known as nucleophilic acyl substitution when reacting with acyl compounds, involves the formation of a new bond between the nitrogen atom and the electrophile. masterorganicchemistry.comlibretexts.org However, specific examples detailing the nucleophilic substitution reactions directly at the amino group of 3-aminoquinoline-2-carbonitrile are not prominently featured in the surveyed literature. Reactions often favor cyclization pathways involving both the amino and nitrile groups. researchgate.net

Oxidation Reactions

Oxidation reactions of quinoline derivatives can lead to various functionalized products, including quinoline-3-carboxylic acids. nih.govnih.gov These carboxylic acid derivatives are valuable intermediates in organic synthesis and are often sought for their potential biological activities. nih.govnih.govmdpi.com While numerous methods exist for the synthesis of quinoline-3-carboxylic acids, researchgate.netresearchgate.net the direct oxidation of the amino group in 3-aminoquinoline-2-carbonitrile to a carboxylic acid functionality is not a commonly reported transformation in the reviewed literature.

Reduction Reactions

Reduction of the quinoline scaffold can yield partially or fully saturated heterocyclic systems. For example, the stereoselective reduction of 3-aminoquinoline-2,4-diones with sodium borohydride (NaBH₄) affords the corresponding cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net This demonstrates the susceptibility of the quinoline ring system to hydride-based reducing agents. It is also conceivable to reduce the nitrile group to an alcohol, for which methods using catalysts like zirconium hydrous oxide exist for general nitriles. google.com However, specific studies focusing on the reduction of the quinoline ring or the concurrent reduction of the ring and nitrile group of 3-aminoquinoline-2-carbonitrile to the corresponding amines or alcohols are not extensively documented.

Functional Group Transformations

The reactivity of 3-aminoquinoline-2-carbonitrile is also defined by the transformations of its individual functional groups, particularly the versatile nitrile group.

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical modification, readily undergoing hydrolysis to form carboxamides or reduction to yield primary amines. libretexts.org

Hydrolysis to Carboxamides: The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to a primary amide (carboxamide), followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base. libretexts.org Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. libretexts.org Specialized catalysts, such as those involving an oxime associated with a metal salt like zinc(II), can facilitate the hydrolysis of nitriles to carboxamides under specific conditions. google.com In some instances, the nitrile group can be converted to an amide as an intermediate step in a cascade reaction, which then participates in subsequent cyclizations, as seen in the synthesis of pyrimido[4,5-b]quinoline-4-ones. researchgate.net Enzymatic methods, utilizing nitrile hydratase and amidase, also provide a green chemistry approach for the hydrolysis of nitriles to their corresponding amides and carboxylic acids. researchgate.net

Reduction to Amines: The nitrile group can be efficiently reduced to a primary amine (R-CN → R-CH₂NH₂). This transformation is of great synthetic importance and can be accomplished using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, achieving reduction through nucleophilic hydride additions. libretexts.org Another common method is catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as nickel or platinum, often under high pressure and temperature. Other reagents, including sodium metal in ethanol (B145695) and ammonia (B1221849) borane, have also been successfully employed for the reduction of a wide range of nitriles to primary amines. organic-chemistry.org Enzymatic methods, for example using nitrile oxido-reductases, also exist for the conversion of nitriles to amines. google.com

Table 2: General Transformations of the Nitrile Group

| Reaction Type | Reagents/Catalyst | Product | Reference(s) |

| Hydrolysis | Acid or Base | Carboxamide, Carboxylic Acid | libretexts.org |

| Hydrolysis | Oxime/Zn(II) Complex | Carboxamide | google.com |

| Hydrolysis | Nitrile Hydratase/Amidase | Carboxamide/Carboxylic Acid | researchgate.net |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine | libretexts.org |

| Reduction | H₂ / Metal Catalyst (Ni, Pt) | Primary Amine | |

| Reduction | Ammonia borane | Primary Amine | organic-chemistry.org |

| Reduction | Nitrile oxido-reductase | Primary Amine | google.com |

Reactions of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group at the 3-position of the quinoline ring is a key site for a variety of chemical transformations, including acylation and alkylation. These reactions are fundamental for modifying the electronic and steric properties of the molecule, often serving as a preliminary step for further synthetic elaborations.

Acylation: The amino group of 3-aminoquinoline-2-carbonitrile readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides. For instance, treatment with acetic anhydride (B1165640) in the presence of a suitable base typically yields the corresponding N-acetylated product, 3-acetamidoquinoline-2-carbonitrile. This reaction effectively converts the primary amine into a less basic and more sterically hindered amide functionality.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, these reactions can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products. The N-alkylation of similar 2-aminothiophenes has been noted to be difficult under mild conditions, often requiring more forceful reaction parameters.

| Reagent Class | Specific Reagent Example | Product Type |

| Acylating Agent | Acetic Anhydride | N-Acetylated Quinoline |

| Alkylating Agent | Alkyl Halide | N-Alkylated Quinoline |

Derivatization for Complex Heterocycle Formation (e.g., Pyridine (B92270), Coumarin (B35378), Pyrimidine, Thiophene (B33073), Thiazole (B1198619) Rings)

The strategic positioning of the amino and nitrile groups in 3-aminoquinoline-2-carbonitrile makes it an excellent precursor for the synthesis of a wide array of fused heterocyclic systems. These reactions often proceed through cyclization pathways, leveraging the inherent reactivity of the vicinal amino and cyano functionalities.

Pyrimidine Ring Formation: One of the most significant applications of 3-aminoquinoline-2-carbonitrile is in the synthesis of pyrimido[4,5-b]quinolines. These compounds can be prepared through the cyclization of 2-aminoquinoline-3-carboxamide (B1276296) with various reagents. researchgate.net For example, reaction with formamide (B127407), acetic anhydride, or diethyl carbonate can lead to the formation of 4-hydroxypyrimido[4,5-b]quinolines. researchgate.net Furthermore, direct cyclization of 2-amino-3-cyanoquinoline with reagents like ammonia or urea (B33335) can yield derivatives of 4-aminopyrimido[4,5-b]quinoline. researchgate.net A rapid synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones has been achieved through the t-BuOK-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride. researchgate.net

Thiazole Ring Formation: The synthesis of thiazolo[4,5-c]quinoline derivatives can be achieved from aminoquinolin-4-ol precursors in a one-pot reaction. researchgate.net While not a direct derivatization of the title compound, this illustrates a common strategy for building thiazole rings onto a quinoline core. Generally, the Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-halocarbonyl compound, is a widely used method for thiazole formation. nih.gov

Coumarin, Thiophene, and Pyridine Ring Formation: While direct, well-documented examples of synthesizing coumarin, thiophene, and pyridine rings starting specifically from 3-aminoquinoline-2-carbonitrile are less common in readily available literature, the general principles of heterocyclic synthesis suggest potential pathways. For instance, coumarin synthesis often involves the Pechmann or Knoevenagel condensation, which could potentially be adapted. rroij.com Similarly, thiophene synthesis can be achieved through various methods, including the Gewald reaction, which utilizes elemental sulfur and an active methylene (B1212753) compound. organic-chemistry.org The construction of a fused pyridine ring could potentially be explored through reactions involving 1,3-dicarbonyl compounds or their equivalents.

| Target Heterocycle | Synthetic Strategy | Precursor from Quinoline Core |

| Pyrimidine | Cyclization with C1 synthons | 2-Amino-3-cyanoquinoline or 2-Aminoquinoline-3-carboxamide |

| Thiazole | Hantzsch synthesis or related cyclizations | Aminoquinoline derivatives |

| Coumarin | Condensation reactions (e.g., Pechmann, Knoevenagel) | Potentially adaptable for quinoline precursors |

| Thiophene | Gewald reaction or Paal-Knorr synthesis | Potentially adaptable for quinoline precursors |

| Pyridine | Condensation with 1,3-dicarbonyl compounds | Potentially adaptable for quinoline precursors |

Directed C-H Functionalization with Aminoquinoline Auxiliaries

The 8-aminoquinoline (B160924) moiety has emerged as a powerful and versatile directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net This bidentate, monoanionic auxiliary coordinates to the metal center, bringing it in close proximity to a specific C-H bond and enabling its selective activation and subsequent functionalization. This strategy allows for the efficient and regioselective formation of new carbon-carbon and carbon-heteroatom bonds.

Regioselective Arylation of C-H Bonds

Palladium-catalyzed, 8-aminoquinoline-directed C-H arylation has been extensively studied and allows for the introduction of a wide range of aryl and heteroaryl groups. organic-chemistry.orgnih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, an oxidant, and an aryl halide or its equivalent. The 8-aminoquinoline amide of a carboxylic acid, for example, can direct the arylation to the ortho-position of the aromatic ring. nih.gov This methodology has been applied to the synthesis of complex molecules, including chiral cyclobutane (B1203170) derivatives. nih.gov

| Catalyst | Oxidant/Additive | Arylating Agent | Outcome |

| Pd(OAc)₂ | AgOAc | 4-Iodoanisole | Regioselective ortho-arylation of the benzamide |

| Pd(OAc)₂ | NaOAc | Various aryl iodides | Improved yields and selectivity in specific systems |

Alkylation and Related Carbon-Carbon Bond Formations

The 8-aminoquinoline auxiliary also facilitates the regioselective alkylation of C-H bonds. Nickel-catalyzed C-H alkylation has been demonstrated using this directing group. researchgate.net Iron and nickel catalysts have been shown to be effective for the alkylation of sp² C-H bonds in aminoquinoline benzamides. nih.gov Furthermore, cobalt-catalyzed, aminoquinoline-directed alkenylation of sp² C-H bonds with both internal and terminal alkynes has been developed, showcasing excellent functional group tolerance. orientjchem.org

Heteroatom Functionalizations (e.g., Fluorination, Amination, Etherification)

Beyond carbon-carbon bond formation, the aminoquinoline directing group enables a variety of C-H heteroatom functionalization reactions.

Fluorination: Copper-mediated, 8-aminoquinoline-directed ortho-C-H fluorination of aromatic carboxylic acids (protected as benzamides) has been developed. nih.govresearchgate.netnih.gov This method is compatible with a wide range of functional groups. A metal-free approach for the C5-regioselective C-H fluorination of 8-aminoquinoline amides and sulfonamides using Selectfluor has also been reported. researchgate.net

Amination: An operationally simple and general method for the copper-catalyzed, aminoquinoline-assisted amination of β-C(sp²)-H bonds of benzoic acid derivatives has been established. researchgate.netresearchgate.netnih.gov This reaction utilizes oxygen from the air as the terminal oxidant and accommodates a wide range of amine coupling partners, including primary and secondary aliphatic and aromatic amines, as well as various heterocycles. researchgate.netnih.gov

Etherification: The versatility of the aminoquinoline auxiliary extends to copper-catalyzed etherification of sp² C-H bonds, further highlighting its broad applicability in C-H functionalization. nih.gov

Mechanistic Insights into Directed C-H Activation

The mechanism of 8-aminoquinoline-directed C-H activation typically involves several key steps. The reaction is initiated by the coordination of the bidentate aminoquinoline auxiliary to the metal center. This is followed by a C-H activation step, which is often the rate-determining step and can proceed through various pathways, including concerted metalation-deprotonation (CMD).

For palladium-catalyzed reactions, a palladacycle intermediate is often formed. organic-chemistry.org In the case of cobalt-catalyzed alkenylation, the reaction is thought to proceed via a Co(III) intermediate formed by the oxidation of a Co(II) precursor. orientjchem.org Deuterium-labeling experiments in a cobalt-catalyzed annulation reaction revealed the reversible nature of the C-H activation step and suggested that C-H bond cleavage may not be involved in the rate-limiting step. For nickel-catalyzed C(sp³)-H functionalization, DFT calculations and experimental studies support a concerted oxidative addition mechanism for the C-H functionalization step. researchgate.net The ability of the aminoquinoline ligand to stabilize high oxidation states of the transition metal is a crucial factor in facilitating the C-H functionalization process. nih.gov

Advanced Spectroscopic and Analytical Characterization for Reactivity Studies Excluding Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms involving quinoline (B57606) derivatives. d-nb.info Techniques such as Hydrogen/Deuterium (H/D) exchange and kinetic studies provide valuable information on the reactivity of specific sites within the molecule.

H/D Exchange:

Hydrogen-deuterium exchange studies monitored by NMR can reveal the lability of protons within a molecule, offering insights into their chemical environment and involvement in reaction mechanisms. wikipedia.orgnih.gov In the context of 3-aminoquinoline-2-carbonitrile, H/D exchange can be used to probe the acidity of the amine protons and any susceptible C-H bonds. The rate of exchange provides information about the solvent accessibility and electronic properties of different parts of the molecule. wikipedia.org For instance, in the presence of a deuterated solvent like D₂O, the amine protons of 3-aminoquinoline-2-carbonitrile would readily exchange with deuterium, a process easily monitored by the disappearance of the corresponding signals in the ¹H NMR spectrum. nih.gov The rate of this exchange can be influenced by pH and the presence of catalysts. mdpi.com

Kinetic Studies:

NMR spectroscopy is also employed to follow the progress of a reaction over time, providing kinetic data that is crucial for understanding the reaction mechanism. d-nb.info By integrating the signals of reactants and products at different time intervals, a concentration profile can be constructed, from which reaction rates and orders can be determined. For reactions involving 3-aminoquinoline-2-carbonitrile, in-situ NMR monitoring can track the consumption of the starting material and the formation of products and intermediates. acs.org This is particularly useful for identifying transient species that may not be isolable.

| NMR Technique | Application in Reactivity Studies | Information Gained |

| H/D Exchange | Probing proton lability and solvent accessibility. wikipedia.orgnih.gov | Identification of acidic protons, understanding of electronic effects, and insights into reaction sites. mdpi.com |

| Kinetic Studies | Monitoring reaction progress over time. d-nb.info | Reaction rates, reaction orders, and identification of transient intermediates. acs.org |

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Progress

Infrared (IR) spectroscopy is a fundamental technique for monitoring the progress of chemical reactions by observing changes in the characteristic vibrational frequencies of functional groups. americanpharmaceuticalreview.com For reactions involving 3-aminoquinoline-2-carbonitrile, IR spectroscopy can track the disappearance of reactant functional groups and the appearance of new ones in the product.

The key functional groups in 3-aminoquinoline-2-carbonitrile, the amino (-NH₂) and nitrile (-C≡N) groups, have distinct IR absorption bands. The amino group typically shows N-H stretching vibrations in the range of 3300-3500 cm⁻¹, while the nitrile group exhibits a sharp C≡N stretching vibration around 2200-2260 cm⁻¹. libretexts.orglibretexts.org During a chemical transformation, such as the conversion of the nitrile group into a carboxylic acid or an amide, the characteristic C≡N peak would diminish and new peaks corresponding to the O-H stretch (broad, ~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of a carboxylic acid, or the N-H and C=O stretches of an amide would appear. masterorganicchemistry.com This allows for real-time monitoring of the reaction's progress. americanpharmaceuticalreview.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Significance in Reaction Monitoring |

| Amino (-NH₂) | 3300-3500 (N-H stretch) | Disappearance or shift indicates involvement of the amino group in the reaction. |

| Nitrile (-C≡N) | 2200-2260 (C≡N stretch) libretexts.org | Disappearance indicates conversion of the nitrile group. |

| Carbonyl (C=O) | ~1700 masterorganicchemistry.com | Appearance indicates formation of a carbonyl-containing product (e.g., amide, ketone). |

| Hydroxyl (-OH) | ~2500-3300 (broad O-H stretch) libretexts.org | Appearance suggests formation of a carboxylic acid or alcohol. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a versatile analytical technique used for determining the molecular weight and structure of molecules. In the context of 3-aminoquinoline-2-carbonitrile, both MALDI-MS and ESI-MS/MS are valuable for characterizing the compound and its derivatives.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in Derivatization and Analysis

MALDI-MS is particularly useful for the analysis of non-volatile and thermally labile molecules. In some applications, 3-aminoquinoline (B160951) itself can act as a matrix and a derivatizing agent, especially in the analysis of oligosaccharides. nih.govuu.nlresearchgate.net This on-target derivatization simplifies sample preparation and enhances the ionization efficiency of the analytes. nih.govresearchgate.net For the analysis of 3-aminoquinoline-2-carbonitrile and its derivatives, a suitable matrix is chosen to co-crystallize with the analyte. Upon irradiation with a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules. This technique is highly sensitive, allowing for the detection of analytes at very low concentrations. nih.gov Derivatization of 3-aminoquinoline-2-carbonitrile can also be employed to improve its detection by MALDI-MS. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Derivatized Analytes

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and large molecules. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information. For the analysis of 3-aminoquinoline-2-carbonitrile and its derivatives, ESI-MS can be used to determine the accurate mass and molecular formula. Derivatization of the amino group with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can enhance the ionization efficiency and chromatographic separation of the analytes. acs.orgnih.gov The precursor ion corresponding to the derivatized analyte can then be selected and fragmented in the collision cell of the mass spectrometer (MS/MS). The resulting fragment ions provide a fingerprint that can be used to confirm the structure of the molecule. acs.org

UV-Vis Spectroscopic Analysis of Mechanistic Intermediates

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. This technique can be used to study the kinetics of a reaction and to detect the formation of colored intermediates. The quinoline ring system in 3-aminoquinoline-2-carbonitrile and its derivatives gives rise to characteristic UV-Vis absorption bands. researchgate.net Changes in the position and intensity of these bands can be monitored to follow the course of a reaction. If a reaction proceeds through a colored intermediate, its formation and decay can be observed by monitoring the absorbance at a specific wavelength. This can provide valuable insights into the reaction mechanism.

Spectrophotometric Characterization of Novel Quinoline Derivatives

The synthesis of novel derivatives of 3-aminoquinoline-2-carbonitrile often requires thorough characterization to confirm their structure and purity. researchgate.net Spectrophotometric techniques, including UV-Vis and fluorescence spectroscopy, play a crucial role in this process. The absorption and emission spectra of these new compounds are unique and can be used for their identification. researchgate.net By comparing the spectra of the derivatives with that of the parent compound, information about the effect of substituents on the electronic properties of the quinoline ring can be obtained. For example, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption and emission maxima (solvatochromism), which can be correlated with the electronic nature of the substituent.

Computational and Theoretical Studies of Aminoquinoline Carbonitriles

Quantum Chemical Calculation Methods

Quantum chemical calculations have emerged as powerful tools for elucidating the intrinsic properties of molecules, offering insights that complement experimental findings. In the study of aminoquinoline carbonitriles, these methods provide a microscopic understanding of their structure, reactivity, and electronic behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely employed computational method to investigate the molecular structure and electronic characteristics of quinoline (B57606) derivatives. nih.govresearchgate.net By utilizing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d), cc-pVTZ), researchers can optimize the molecular geometry of these compounds. researchgate.netresearchgate.netmdpi.com These calculations provide precise information on bond lengths and angles, which often show good correlation with experimental data obtained from techniques like single-crystal X-ray diffraction. mdpi.comscirp.org For instance, DFT calculations have been used to predict the optimized geometry of various substituted quinoline and quinazoline (B50416) derivatives. researchgate.netmdpi.com

Beyond structural parameters, DFT is instrumental in determining key electronic properties. These include the total energy, dipole moment, and rotational constants, which are crucial for understanding the molecule's behavior in various environments. scirp.org The electronic properties of quinoline derivatives, including 3-aminoquinoline-2-carbonitrile, are of significant interest due to their influence on the compounds' reactivity and potential applications. nih.gov

HOMO-LUMO Energy Calculations and Charge Transfer Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wuxiapptec.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity. ajchem-a.comemerginginvestigators.org A smaller gap generally implies higher reactivity and the potential for charge transfer within the molecule. scirp.org

For quinoline derivatives, DFT calculations are frequently used to determine the energies of the HOMO and LUMO. nih.govscirp.org This analysis reveals that the distribution of these orbitals can indicate regions of nucleophilic and electrophilic attack. ajchem-a.com The HOMO-LUMO gap is also a key factor in assessing the potential for intramolecular charge transfer, a phenomenon responsible for the bioactivity of many molecules. scirp.org For example, a low HOMO-LUMO energy gap in certain quinoline-3-carbonitrile derivatives has been linked to their promising antibacterial activity. nih.gov The energy gap can also be used to predict the reactivity of different substrates in chemical reactions. wuxiapptec.com

Charge transfer is a fundamental process in many chemical and biological reactions. researchgate.netmdpi.com Spectroscopic studies, often complemented by computational analysis, can characterize the charge-transfer complexes formed between electron donors and acceptors. researchgate.netmdpi.com For instance, the interaction between 3-aminoquinoline (B160951) and chloranilic acid has been investigated to understand the charge transfer hydrogen-bonded reaction. researchgate.net

Mulliken Atomic Charges and Electrostatic Potential Analysis

Mulliken atomic charge analysis provides a method for distributing the total charge of a molecule among its constituent atoms. researchgate.net This information is valuable for understanding the charge distribution and identifying reactive sites. In quinoline derivatives, the calculated Mulliken charges can reveal which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), thus indicating potential sites for electrophilic and nucleophilic attack, respectively. scirp.org

Molecular Electrostatic Potential (MESP) analysis offers a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. This powerful tool helps in predicting and interpreting the chemical reactivity of molecules, including identifying sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net The MESP is particularly useful for analyzing the reactivity of complex organic and organometallic systems. researchgate.net

Mechanistic Probing through Computational Models

Computational models are invaluable for investigating reaction mechanisms, providing insights into the energetic and structural details of transition states and intermediates that are often difficult to probe experimentally.

Theoretical Corroboration of Reaction Mechanisms (e.g., Rearrangement Pathways)

Computational chemistry plays a crucial role in elucidating the mechanisms of complex organic reactions. For instance, in the synthesis of quinoline derivatives, theoretical models can help to understand the step-by-step process of bond formation and breaking. The Thorpe-Ziegler cyclization, a key step in the synthesis of some 4-aminoquinoline-3-carbonitriles, has been studied computationally to understand the reaction pathway. researchgate.net Similarly, the mechanism of the Doebner hydrogen-transfer reaction for the synthesis of quinoline-4-carboxylic acids has been investigated, revealing the role of a hydrogen transfer between a dihydroquinoline intermediate and an imine. nih.gov These computational studies provide a detailed picture of the reaction landscape, helping to explain observed product distributions and optimize reaction conditions.

Computational Insights into Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products, and understanding the factors that control regioselectivity (the preference for one orientation of addition or substitution over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) is a central theme in organic chemistry. Computational models have proven to be highly effective in predicting and explaining these selectivities.

In the synthesis of quinoline derivatives, regioselectivity is often a significant challenge, particularly when using unsymmetrically substituted starting materials. rsc.org For example, in the Friedländer synthesis of quinolines, the use of unsymmetrical ketones can lead to the formation of different regioisomers. rsc.org Computational studies can be employed to calculate the activation energies for the different possible reaction pathways, thereby predicting the major product.

Similarly, in reactions where new chiral centers are formed, computational methods can be used to understand the origins of enantioselectivity. For example, in the asymmetric carbonylative coupling of alkyl halides and amines to form chiral amides, a reaction relevant to the synthesis of complex molecules, computational models can help to elucidate how a chiral catalyst controls the stereochemical outcome of the reaction. acs.org These insights are critical for the rational design of new and more effective catalysts for stereoselective transformations.

Data Tables

Table 1: Calculated Electronic Properties of a Quinoline Derivative

| Parameter | Calculated Value |

| HOMO Energy | -6.646 eV scirp.org |

| LUMO Energy | -1.816 eV scirp.org |

| HOMO-LUMO Energy Gap | 4.83 eV scirp.org |

| Dipole Moment | 2.1842 Debye arabjchem.org |

Note: The values presented are for a representative quinoline compound and may differ for 3-Aminoquinoline-2-carbonitrile. The data is intended to be illustrative of the types of parameters obtained from computational studies.

Table 2: Selected Bond Lengths of a Substituted Isoindole Derivative from Experimental (Crystal Structure) and Computational (DFT) Analysis

| Bond | Crystal Structure Bond Length (Å) | Calculated Bond Length (Å) |

| N8-C21 | 1.460 mdpi.com | 1.439 mdpi.com |

| N6-C28 | 1.396 mdpi.com | 1.385 mdpi.com |

Note: This table compares experimental and calculated bond lengths for a related heterocyclic compound to illustrate the accuracy of DFT methods. Data for 3-Aminoquinoline-2-carbonitrile may vary.

Transition State Analysis and Reaction Energetics

The study of transition states and reaction energetics is fundamental to understanding the feasibility and kinetics of a chemical reaction. Using computational methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate—and calculating their associated energy barriers.

In the context of quinoline derivatives, DFT calculations have been instrumental in validating proposed reaction mechanisms. For instance, in the palladium-catalyzed dual hydroamination of cycloheptatriene, which can produce quinoline byproducts, DFT studies identified the rate-determining step as the formation of an η3-allyl-Pd(II) intermediate, with a calculated energy barrier of 18.8 kcal/mol. acs.org The model also explained the observed product ratio by revealing that the main product is formed via an outer-sphere pathway, while a quinoline byproduct arises from a less favorable inner-sphere pathway with an energy difference of 3.1 kcal/mol. acs.org

Similarly, for nickel-catalyzed C-H functionalization reactions directed by the 8-aminoquinoline (B160924) group, Hammett analysis combined with DFT calculations has suggested a concerted oxidative addition mechanism. acs.org DFT is also widely used to calculate key energetic properties of quinoline-3-carbonitrile derivatives, providing insights into their chemical reactivity and stability. nih.govnih.gov These analyses yield crucial data on the molecule's electronic structure.

Below is a table summarizing key energetic parameters calculated for a series of quinoline-3-carbonitrile derivatives (QD1-QD5) using DFT (RB3LYP method), which helps in predicting their reactivity and kinetic stability. nih.gov

| Parameter | QD1 | QD2 | QD3 | QD4 | QD5 |

| HOMO Energy (eV) | -5.70 | -5.67 | -5.80 | -5.74 | -5.86 |

| LUMO Energy (eV) | -2.14 | -2.11 | -2.17 | -2.34 | -2.25 |

| Energy Gap (ΔEH-L) (eV) | 3.56 | 3.56 | 3.63 | 3.40 | 3.61 |

| Ionization Energy (IE) (eV) | 5.70 | 5.67 | 5.80 | 5.74 | 5.86 |

| Electron Affinity (EA) (eV) | 2.14 | 2.11 | 2.17 | 2.34 | 2.25 |

| This table is generated based on data reported for synthesized quinoline-3-carbonitrile derivatives. nih.gov |

Advanced Computational Techniques

Beyond static calculations of reaction energetics, advanced computational techniques offer a dynamic and more comprehensive view of molecular systems. These methods are crucial for understanding the behavior of flexible molecules like 3-aminoquinoline-2-carbonitrile in realistic environments.

Molecular Dynamics Simulations for Conformational and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For flexible molecules such as aminoquinoline derivatives, MD simulations provide critical insights into their conformational dynamics—the different shapes the molecule can adopt—and the influence of the solvent environment on these conformations.

In studies of 4-aminoquinoline (B48711) hybrids, MD simulations lasting 100 nanoseconds have been used to confirm the stability of the compound when bound to a biological target, such as the kinesin spindle protein Eg5. nih.govresearchgate.net These simulations track the root-mean-square deviation (RMSD) of the molecule's atoms, with stable, low fluctuations in RMSD indicating a stable binding conformation within the protein's active site. nih.gov

Conformational analysis, supported by high-level quantum chemistry calculations, can identify the most stable conformers of a molecule. For 1,2,3,4-tetrahydroquinoline, a related structure, calculations have discriminated four stable conformations, revealing that they are separated by a low energy barrier, which allows for efficient relaxation to the lowest energy state. rsc.org Such analyses are vital for understanding how the specific three-dimensional structure of a molecule influences its biological activity and interactions. The solvation shell, or the arrangement of solvent molecules around the solute, is also a key factor. MD simulations can model these interactions explicitly, revealing how solvents like water stabilize or destabilize certain molecular conformations.

Modeling of Chemical Reactions and Transformations

Computational modeling allows for the step-by-step visualization of chemical reactions, providing a detailed picture of bond-breaking and bond-forming events. This is particularly valuable for complex, multi-step transformations and catalytic cycles involving aminoquinolines.

A prime example is the modeling of C-N bond formation using a copper catalyst and a diazo compound. nih.gov A generally accepted mechanism, elucidated through computational modeling, proceeds through several key steps:

Catalyst Activation: The reaction begins with the activation of the copper catalyst by the diazo compound, leading to the formation of a high-energy intermediate.

Carbene Formation: This intermediate then releases a molecule of nitrogen gas (N₂) to generate a reactive copper carbene species.

Nucleophilic Attack: The amine (e.g., an aniline (B41778) derivative) performs a nucleophilic attack on the carbene carbon.

Proton Transfer: A proton is transferred, leading to the formation of an ylide intermediate.

Product Formation: The final C-N bond is formed, and the alkylated amine product is released, regenerating the catalyst for the next cycle.

This type of detailed mechanistic modeling helps chemists understand the role of each component in the reaction, predict potential byproducts, and devise strategies to improve reaction yields and selectivity. acs.orgnih.gov

Computational Investigations of Interactions (e.g., with Metal Catalysts)

The aminoquinoline scaffold, particularly the 8-aminoquinoline moiety, is widely used as a directing group in transition-metal-catalyzed C-H functionalization reactions. Computational studies are essential for understanding the nature of the interaction between the aminoquinoline ligand and the metal center.

These investigations typically use DFT to model the coordination complex formed between the aminoquinoline derivative and the metal catalyst (e.g., Cu, Ni, Co, Pd). acs.orgmdpi.com Studies on 8-aminoquinoline-directed nickel-catalyzed reactions have shown that the process involves the deprotonation of the amide on the directing group, followed by chelation of the quinoline and amide nitrogens to the Ni(II) center, forming a paramagnetic complex that is crucial for the C-H activation step. acs.org

Similarly, a tridentate ligand based on an 8-aminoquinoline framework has been shown to coordinate with a copper(II) ion to form a 6-coordinate distorted octahedral complex. nih.govmdpi.com Computational analysis, combined with experimental data like single-crystal X-ray diffraction, helps to determine precise bond lengths, coordination geometries, and the electronic effects of the metal-ligand interaction. mdpi.comnih.gov These insights are critical for designing more efficient and selective catalysts.

The table below summarizes various aminoquinoline-metal systems that have been investigated using computational methods.

| Metal Catalyst | Aminoquinoline Derivative | Reaction Type | Computational Insights |

| Nickel (Ni) | N-(quinolin-8-yl)pivalamide | C(sp³)–H Arylation | Characterization of paramagnetic Ni(II) intermediates; concerted oxidative addition mechanism. acs.org |

| Copper (Cu) | (E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine | C-N Bond Formation | Elucidation of a 6-coordinate distorted octahedral Cu(II) complex geometry. nih.govmdpi.com |

| Cobalt (Co) | Aminoquinoline Benzamides | C-H Carbonylation | Confirmation of the directing group's role in C-H activation and migratory insertion. nih.gov |

| Palladium (Pd) | 2-aminobenzonitriles | Dual Hydroamination | Modeling of inner- vs. outer-sphere pathways to explain byproduct formation. acs.org |

| Platinum (Pt) | Tri(8-quinolinyl)stibane | Ligand-Controlled Redox | Evaluation of Pt-Sb bonding interactions via molecular and localized orbital calculations. nih.gov |

Applications of Aminoquinoline Carbonitriles in Organic Synthesis

Synthetic Intermediates in Complex Molecule Construction

Synthetic Utility in Tandem and Cascade Reactions

The primary role of 3-aminoquinoline-2-carbonitrile in the context of tandem and cascade reactions is predominantly as a target product rather than a starting material. The quinoline (B57606) scaffold, particularly when functionalized with amino and cyano groups, is a valuable heterocyclic motif in medicinal chemistry and materials science. Cascade reactions, which involve two or more bond-forming transformations in a single pot without isolating intermediates, have proven to be a highly efficient strategy for constructing this complex framework.

Multicomponent reactions (MCRs) are a prominent class of cascade reactions used for synthesizing 2-aminoquinoline-3-carbonitrile (B177327) and its derivatives. researchgate.netrsc.org These reactions offer significant advantages, including high atom economy, simplified purification processes, and the ability to generate molecular diversity from simple precursors. rsc.org A common and effective approach is the one-pot synthesis combining aromatic amines, aromatic aldehydes, and malononitrile (B47326). researchgate.net This method, often catalyzed by sustainable and inexpensive catalysts like ammonium (B1175870) chloride, proceeds smoothly to yield the desired 2-amino-4-arylquinoline-3-carbonitriles with high efficiency. researchgate.net

Research has demonstrated that these cascade syntheses are versatile. For instance, a three-component reaction of gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids, catalyzed by palladium, efficiently produces 3-aryl-2-aminoquinolines. rsc.org Another catalyst- and additive-free method involves the cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds via the in-situ formation of an N-arylnitrilium intermediate followed by cycloaddition. organic-chemistry.org While these reactions highlight the synthetic accessibility of the aminoquinoline carbonitrile core, the literature does not prominently feature 3-aminoquinoline-2-carbonitrile itself as a building block in subsequent cascade or tandem reaction sequences. Its utility is primarily established as the desired endpoint of these elegant one-pot methodologies.

Table 1: Examples of Cascade Reactions for the Synthesis of Aminoquinoline Carbonitrile Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Aromatic Amine, Aromatic Aldehyde, Malononitrile | Ammonium Chloride (10 mol%), Ethanol (B145695), 80°C | 2-Amino-4-arylquinoline-3-carbonitriles | researchgate.net |

| gem-Dibromovinylanilines, tert-Butyl isocyanide, Arylboronic acids | Palladium Catalyst | 3-Aryl-2-aminoquinolines | rsc.org |

| Aryl Diazonium Salts, Nitriles, Alkynes | Additive-free, Acetonitrile, 60°C | Multiply substituted quinolines | organic-chemistry.org |

| Aldehyde, Ethyl cyanoacetate, 6-Methoxy-1,2,3,4-tetrahydronaphthalin-1-one, Ammonium acetate (B1210297) | One-pot multicomponent reaction | Quinoline-3-carbonitrile derivatives | nih.gov |

Reagents in Derivatization for Analytical and Material Sciences

Utilization as Derivatizing Reagents in Mass Spectrometry

In the field of mass spectrometry (MS), derivatization is a key strategy to enhance the sensitivity and selectivity of analyses by chemically modifying analytes to improve their ionization efficiency and chromatographic behavior. sigmaaldrich.com While 3-aminoquinoline-2-carbonitrile itself is not documented as a derivatizing reagent, the closely related compound 3-aminoquinoline (B160951) (3-AQ) is notably employed for this purpose, particularly in the analysis of carbohydrates and other biomolecules. acs.orgnih.govresearchgate.netsigmaaldrich.com

3-Aminoquinoline serves as a dual-function matrix and derivatizing agent in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for the analysis of oligosaccharides. acs.orgnih.gov Oligosaccharides often exhibit low ionization efficiency, making their direct analysis challenging. nih.gov Derivatization with 3-AQ via an on-target reaction forms Schiff bases with the reducing end of the sugars. acs.orgresearchgate.net This modification enhances ionization and allows for sensitive detection, with spectra obtainable from as little as 1 femtomole of an oligosaccharide. acs.orgnih.gov Furthermore, this derivatization improves post-source decay (PSD) fragmentation, providing valuable structural information on the oligosaccharide's sequence, linkage, and branching. acs.orgnih.gov

Another prominent derivatizing agent from this chemical family is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which is used for the quantitative analysis of amino acids and other primary and secondary amines by UPLC-MS. acs.org The reagent reacts with amines to form stable, fluorescent urea (B33335) derivatives that exhibit excellent detection properties in mass spectrometry. acs.orgresearchgate.net The resulting derivatives often produce a common fragment ion (m/z 171), which is useful for targeted screening and quantification. acs.org

Although 3-aminoquinoline-2-carbonitrile contains a reactive amino group, its specific application as a derivatizing agent for mass spectrometry is not established in scientific literature. The utility in this area is clearly defined for its parent compound, 3-aminoquinoline.

Table 2: Application of 3-Aminoquinoline (3-AQ) in Mass Spectrometry Derivatization

| Analyte Class | Derivatizing Reagent | Key Reaction | MS Technique | Benefit of Derivatization | Reference(s) |

| Oligosaccharides | 3-Aminoquinoline (3-AQ) | Schiff base formation | MALDI-TOF MS | Enhanced ionization efficiency, Improved PSD fragmentation for structural analysis | acs.orgnih.govresearchgate.net |

| Glycopeptides, Phosphopeptides | 3-Aminoquinoline (3-AQ) | Liquid matrix formation | MALDI-MS | Improved signal for challenging analytes | sigmaaldrich.com |

| Amino Acids, Amines | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Urea derivative formation | UPLC-MS/MS | Stable derivatives, Robust separation, High sensitivity | acs.org |

Potential in Optoelectronics and Material Chemistry

The quinoline ring system, particularly when functionalized with donor (e.g., amino) and acceptor (e.g., cyano) groups, forms a classic donor-π-acceptor (D-π-A) architecture. This structure is of significant interest in the design of functional materials for optoelectronics due to its potential for intramolecular charge transfer (ICT), which often governs the material's photophysical properties like fluorescence and non-linear optical activity. mdpi.com

While research focusing specifically on the unsubstituted 3-aminoquinoline-2-carbonitrile is limited, studies on its derivatives provide insight into the potential of this chemical class. The synthesis and photophysical investigation of various quinoline-3-carbonitrile derivatives have been reported, revealing their promise as fluorescent materials. nih.govresearchgate.net The electronic properties, and thus the optical behavior, can be finely tuned by altering the substituents on the quinoline core. researchgate.net

Density Functional Theory (DFT) studies on quinoline-3-carbonitrile derivatives have been used to calculate properties such as the HOMO-LUMO energy gap, which is crucial for predicting a material's electronic and optical characteristics. nih.gov For example, one study reported a derivative (QD4) with a low band gap energy of 3.40 eV, suggesting its potential as a scaffold for developing novel optoelectronic materials. nih.gov The photophysical properties, including absorption and emission wavelengths, are highly sensitive to solvent polarity, a characteristic feature of compounds exhibiting significant ICT. mdpi.com This solvatochromism makes them potentially useful as environmental probes. Although direct applications of 3-aminoquinoline-2-carbonitrile in optoelectronic devices are not yet realized, the fundamental properties of its derivatives establish it as a promising core structure for the future development of advanced functional materials.

Table 3: Photophysical Data for Selected Quinoline Derivatives

| Compound Type | λabs (nm) | λem (nm) | Stokes Shift (nm) | Solvent | Key Finding | Reference(s) |

| Isatin-phenylhydrazone-BF2 complexes | N/A | N/A | 95-198 | Various Organic | High fluorescence intensity in solid-state | researchgate.net |

| Quinoline-based Chemosensor (QC1) | N/A | 495 | N/A | Methanol/HEPES | High sensitivity for Cu²⁺ ions | researchgate.net |

| Quinoline-based Chemosensor (QC2) | N/A | 512 | N/A | Methanol/HEPES | Substituent effects on emission wavelength | researchgate.net |

| 4,6,8-Triarylquinoline-3-carbaldehyde | ~355 | ~450-530 | ~95-175 | CHCl₃/MeOH | Substituent and solvent effects on ICT | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Catalytic Systems

The synthesis of quinoline (B57606) derivatives, including aminoquinoline carbonitriles, is undergoing a transformation with the introduction of novel catalytic systems. Research is moving beyond traditional methods, which can be inefficient or require harsh conditions, towards more sustainable and cost-effective alternatives. nih.gov A significant trend is the development of methodologies that utilize inexpensive and environmentally benign catalysts. For example, ammonium (B1175870) chloride has been demonstrated as a surprisingly effective, green, and economical catalyst for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles. This approach not only simplifies the synthesis but also aligns with the principles of green chemistry.

There is also a strong drive towards using readily available first-row transition metals. Copper- and cobalt-based catalysts are gaining attention for their ability to facilitate the synthesis of quinoline scaffolds under milder conditions. mdpi.comijstr.org For instance, a well-defined, air-stable Cu(II)-catalyst has been used for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones to produce a variety of substituted quinolines. ijstr.org Similarly, Co(III)-catalyzed cyclization reactions represent another frontier, offering high yields and broad functional group tolerance. mdpi.com The future in this area points towards the design of catalysts derived from low-cost, earth-abundant materials, such as the use of palladium ions exchanged into a geopolymer matrix derived from natural kaolin, which enables solvent-free synthesis and boasts high reusability. acs.org

Table 1: Comparison of Catalytic Systems for Quinoline Synthesis

| Catalyst System | Key Advantages | Reaction Type | Source |

|---|---|---|---|

| Ammonium Chloride (NH4Cl) | Eco-friendly, cost-effective, simple procedure | One-pot, three-component synthesis | elveflow.com |

| l-Proline | Organocatalyst, high yield | Knoevenagel condensation/Michael addition | numberanalytics.com |

| Copper (Cu) Catalysts | Cheap, air-stable, good to moderate yields | Dehydrogenative coupling, tandem synthesis | ijstr.orgneuroquantology.com |

| Cobalt (Co) Catalysts | High yields, broad functional group tolerance | C-H/N-H annulation, cyclization | mdpi.com |

| Rhodium (Rh) Catalysts | High efficiency, low catalyst loading | α-imino rhodium carbenes, C-H activation | mdpi.comsigmaaldrich.com |

| Palladium-Geopolymer (Pd-GNK) | Sustainable, solvent-free, reusable | One-pot synthesis from cinnamyl alcohol | acs.org |

Exploration of New Reaction Mechanisms and Unconventional Reaction Media

Concurrent with the development of new catalysts is the exploration of novel reaction mechanisms and media to improve synthesis efficiency and sustainability. Researchers are increasingly employing multi-component and cascade reactions, which combine several steps into a single operation, thereby reducing waste and saving time. neuroquantology.com Mechanisms such as the Knoevenagel/Staudinger/aza-Wittig cascade and tandem Povarov reactions are being investigated to create diverse quinoline structures from simple precursors. mt.comrsc.org

The choice of solvent is another critical area of innovation. There is a discernible shift away from traditional, often toxic, organic solvents towards greener alternatives. Ethanol (B145695), for example, is used as a reaction medium that not only reduces environmental impact but can also simplify product purification by allowing direct crystallization from the reaction mixture. jocpr.com The use of microwave irradiation in conjunction with recyclable catalysts represents another unconventional approach, often leading to dramatically reduced reaction times and excellent yields for three-component syntheses of quinolines. rsc.org Furthermore, computational tools like Density Functional Theory (DFT) are becoming indispensable for studying and predicting reaction mechanisms, allowing for a more rational design of synthetic pathways.

Integration with Flow Chemistry and Automated Synthesis